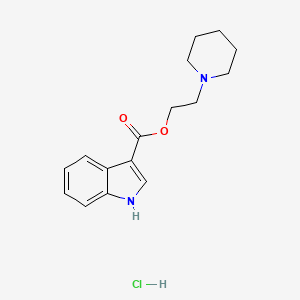

SB-203186 hydrochloride

Description

Propriétés

IUPAC Name |

2-piperidin-1-ylethyl 1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMBEMCUJNDSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-69-8, 135938-17-9 | |

| Record name | 1H-Indole-3-carboxylic acid, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinylethyl-1H-indole-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to SB-203186 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-203186 hydrochloride is a potent and selective competitive antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT4 receptor.

Core Mechanism of Action: Competitive Antagonism of the 5-HT4 Receptor

This compound exerts its pharmacological effects by competitively binding to the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR). As a competitive antagonist, SB-203186 binds to the same site as the endogenous agonist, serotonin (5-hydroxytryptamine), but does not activate the receptor. This binding event effectively blocks the downstream signaling cascade that is normally initiated by serotonin binding, thereby inhibiting the physiological responses mediated by the 5-HT4 receptor.

The 5-HT4 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein complex. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. By blocking the initial binding of serotonin, SB-203186 prevents this entire cascade.

Recent studies have also suggested the existence of a non-canonical, G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of Src, a non-receptor tyrosine kinase, and the subsequent phosphorylation of extracellular signal-regulated kinase (ERK).[1][2] SB-203186, by preventing the initial conformational change in the receptor induced by an agonist, is presumed to inhibit this pathway as well.

Quantitative Analysis of this compound Activity

The potency of this compound as a 5-HT4 receptor antagonist has been quantified in various in vitro systems. The following tables summarize the key quantitative data available in the literature.

Table 1: Antagonist Potency (pKB) of SB-203186 in Functional Assays

| Tissue/Preparation | Species | Agonist | pKB Value | Reference |

| Isolated Oesophagus | Rat | 5-HT | 9.0 | [3] |

| Isolated Ileum (Peristaltic Reflex) | Guinea Pig | 5-HT | - | [3] |

| Isolated Colon | Human | 5-HT | - | [3] |

Note: pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams have been generated using the Graphviz DOT language.

5-HT4 Receptor Signaling Pathway

The following diagram illustrates the canonical and non-canonical signaling pathways of the 5-HT4 receptor, and the point of inhibition by SB-203186.

Experimental Workflow for Characterizing a 5-HT4 Receptor Antagonist

This diagram outlines a typical experimental workflow for identifying and characterizing a novel 5-HT4 receptor antagonist.

Detailed Experimental Methodologies

The characterization of this compound as a 5-HT4 receptor antagonist relies on two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-203186 for the 5-HT4 receptor.

Principle: This assay measures the ability of a test compound (SB-203186) to compete with a radiolabeled ligand for binding to the 5-HT4 receptor. A commonly used radioligand for the 5-HT4 receptor is [3H]-GR113808.[4][5][6]

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT4 receptor (e.g., HEK293-h5-HT4(c) cells).[6]

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([3H]-GR113808), and varying concentrations of the unlabeled test compound (SB-203186).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

Objective: To determine the functional antagonist activity (IC50 or pKB) of SB-203186 at the 5-HT4 receptor.

Principle: This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor.

Materials:

-

Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).[7]

-

5-HT4 receptor agonist (e.g., serotonin or a selective agonist).

-

Test compound: this compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Culture: Plate the 5-HT4 receptor-expressing cells in a 96-well or 384-well plate and grow to a suitable confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of SB-203186 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a 5-HT4 receptor agonist (typically at its EC50 or EC80 concentration) to the wells and incubate for a specific time to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in each well using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of SB-203186 to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production. The pA2 value can be calculated from Schild analysis if a competitive antagonism is observed.

Selectivity Profile

A critical aspect of a drug's profile is its selectivity for its intended target over other related and unrelated receptors. While SB-203186 is reported to be a selective 5-HT4 receptor antagonist, a comprehensive selectivity profile with quantitative binding data against a broad panel of receptors is essential for a complete understanding of its pharmacological properties. Such data is typically generated through extensive radioligand binding assays against a wide array of GPCRs, ion channels, and enzymes.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the 5-HT4 receptor. Its mechanism of action involves the direct blockade of serotonin binding to the 5-HT4 receptor, thereby inhibiting both the canonical Gs-cAMP-PKA signaling pathway and potentially a non-canonical Src-ERK pathway. The quantitative potency and functional antagonism of SB-203186 have been established through standard in vitro pharmacological assays. This technical guide provides a foundational understanding of the molecular pharmacology of SB-203186, which is crucial for its application in research and drug development. Further investigation into its comprehensive selectivity profile and in vivo efficacy will continue to delineate its therapeutic potential.

References

- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

SB-203186 Hydrochloride: A Technical Guide to its Antagonistic Action on the 5-HT4 Receptor Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-203186 hydrochloride is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. This document provides an in-depth technical overview of its mechanism of action, target signaling pathway, and the experimental methodologies used for its characterization. Quantitative data on its antagonist affinity are presented, along with detailed protocols for key biochemical and cellular assays. Diagrams illustrating the 5-HT4 receptor signaling cascade and experimental workflows are included to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G-protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological functions. The 5-HT4 receptor, a Gs-coupled GPCR, is predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation is implicated in various processes, including gastrointestinal motility, learning, and memory. This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of the 5-HT4 receptor due to its high affinity and selectivity.

Target Pathway: 5-HT4 Receptor Signaling

The primary molecular target of this compound is the 5-HT4 receptor. As a competitive antagonist, SB-203186 binds to the receptor at the same site as the endogenous agonist, serotonin, but does not activate it. This binding event prevents serotonin from activating the receptor and initiating downstream signaling cascades.

The 5-HT4 receptor signals through two principal pathways:

-

Gαs-Protein-Dependent Pathway: Upon agonist binding, the 5-HT4 receptor activates the stimulatory G-protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[2][3]

-

G-Protein-Independent Pathway: The 5-HT4 receptor can also signal independently of G-proteins by activating Src, a non-receptor tyrosine kinase.[4][5] Activated Src can then phosphorylate and activate the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]

SB-203186, by blocking the initial agonist binding, effectively inhibits both of these downstream signaling cascades.

Quantitative Data

The antagonist affinity of this compound is typically quantified by its pKB value, which is the negative logarithm of the equilibrium dissociation constant (KB). A higher pKB value indicates a higher binding affinity.

| Tissue/Cell Line | Species | Agonist | pKB Value | Reference |

| Isolated Right Atrium | Piglet | 5-HT | 8.3 | [6] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the affinity of SB-203186 for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing 5-HT4 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.[4]

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable 5-HT4 receptor radioligand (e.g., [3H]-GR113808) and a range of concentrations of SB-203186.[6] Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 antagonist.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[2][4]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the SB-203186 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Schild Analysis for Functional Antagonism

Schild analysis is used to determine the nature of the antagonism (competitive vs. non-competitive) and to quantify the antagonist's affinity (pA2 value, which is equivalent to pKB for a competitive antagonist).

Protocol:

-

Agonist Concentration-Response: In a suitable functional assay (e.g., measuring cAMP production or muscle contraction), generate a cumulative concentration-response curve for a 5-HT4 agonist.

-

Antagonist Incubation: Repeat the agonist concentration-response curve in the presence of several fixed concentrations of SB-203186, allowing for equilibration.

-

Dose-Ratio Calculation: For each concentration of SB-203186, calculate the dose-ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

Schild Plot Construction: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of SB-203186 on the x-axis.

-

Data Analysis: Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism. The pA2 value is determined from the x-intercept of the regression line.

cAMP Measurement Assay

This functional assay measures the ability of SB-203186 to inhibit agonist-induced cAMP production.

Protocol:

-

Cell Culture: Culture cells expressing 5-HT4 receptors in a suitable medium.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of SB-203186.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of a 5-HT4 agonist (typically the EC80 concentration).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).[7][8]

-

Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the SB-203186 concentration to determine the IC50 value.

ERK Phosphorylation Assay

This assay assesses the effect of SB-203186 on the G-protein-independent signaling pathway by measuring the phosphorylation of ERK.

Protocol:

-

Cell Culture and Serum Starvation: Culture cells expressing 5-HT4 receptors and then serum-starve them to reduce basal ERK phosphorylation.

-

Antagonist Pre-incubation: Pre-treat the cells with different concentrations of SB-203186.

-

Agonist Stimulation: Stimulate the cells with a 5-HT4 agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

ERK Phosphorylation Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method, such as Western blotting or a specific ELISA or TR-FRET assay kit.[9][10]

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the percentage of inhibition of agonist-induced ERK phosphorylation against the logarithm of the SB-203186 concentration to determine the IC50.

Conclusion

This compound is a valuable pharmacological tool for investigating the 5-HT4 receptor. Its high affinity and selective, competitive antagonism make it ideal for probing the roles of this receptor in health and disease. The experimental protocols and data presented in this guide provide a framework for the effective use and characterization of SB-203186 in a research setting. A thorough understanding of its interaction with the 5-HT4 receptor signaling pathway is essential for the accurate interpretation of experimental results and for the potential development of novel therapeutics targeting this system.

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Navigating the p38 MAPK Pathway: A Technical Guide to SB203580, a Potent and Selective Inhibitor

An important clarification: Initial inquiries regarding SB-203186 hydrochloride as a p38 MAPK inhibitor have revealed a common point of confusion in scientific literature and commercial listings. Extensive review indicates that This compound is a potent and selective 5-HT4 receptor antagonist , not a p38 MAPK inhibitor. This technical guide will therefore focus on a well-established and widely utilized p38 MAPK inhibitor, SB203580 , which is likely the intended subject of interest for researchers in this signaling pathway.

This in-depth guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of SB203580 as a tool to investigate the p38 MAPK signaling cascade. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols.

The p38 MAPK Signaling Pathway: A Central Regulator of Cellular Stress and Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[1][2] This pathway plays a pivotal role in regulating a wide array of cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[2]

The core of the p38 MAPK pathway consists of a three-tiered kinase cascade.[3] Upstream MAP Kinase Kinase Kinases (MAP3Ks or MKKKs) phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6.[1] These MKKs then dually phosphorylate the p38 MAPK isoforms (α, β, γ, and δ) on conserved threonine and tyrosine residues, leading to their activation.[1] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as ATF-2, MAX, and MEF2, thereby propagating the cellular response.[4]

SB203580: A Selective p38 MAPK Inhibitor

SB203580 is a pyridinyl imidazole compound that functions as a potent, selective, and cell-permeable inhibitor of p38 MAPK.[3] It exerts its inhibitory effect by binding to the ATP-binding pocket of p38, thereby preventing the phosphorylation of its downstream substrates.[3][4] This makes SB203580 an invaluable tool for elucidating the physiological and pathological roles of the p38 MAPK pathway.

Quantitative Data for p38 MAPK Inhibitors

The following table summarizes the inhibitory potency of SB203580 and another commonly used p38 MAPK inhibitor, SB202190, against different p38 isoforms.

| Compound | Target Isoform | IC50 | Reference |

| SB203580 | p38α (SAPK2a) | 50 nM | |

| p38β2 (SAPK2b) | 500 nM | ||

| SB202190 | p38α | 50 nM | [2][5] |

| p38β | 100 nM | [2][5] |

Experimental Protocols

Protocol 1: Western Blot Analysis of p38 MAPK Inhibition

This protocol details the steps to assess the inhibitory effect of SB203580 on the phosphorylation of a downstream target of p38 MAPK, such as MAPKAPK-2 or HSP27, in cultured cells.

Materials:

-

Cultured cells (e.g., THP-1, RAW 264.7)

-

Cell culture medium and supplements

-

SB203580 (stock solution in DMSO)

-

p38 MAPK activator (e.g., Anisomycin, Lipopolysaccharide (LPS))

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MAPKAPK-2 (Thr334), anti-total MAPKAPK-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of SB203580 or vehicle (DMSO) for 1-2 hours.[4]

-

Stimulate the cells with a p38 MAPK activator for the recommended time (e.g., 10 µg/mL LPS for 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the target protein.

-

Protocol 2: Cytokine Production Assay (ELISA)

This protocol outlines how to measure the effect of SB203580 on the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages)

-

Cell culture medium

-

SB203580 (stock solution in DMSO)

-

Stimulant (e.g., Lipopolysaccharide (LPS))

-

ELISA kit for the cytokine of interest (e.g., human TNF-α ELISA kit)

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of SB203580 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for an appropriate time to allow for cytokine secretion (e.g., 4-24 hours).

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants and standards to an antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance using a plate reader.

-

-

-

Data Analysis:

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

-

Determine the effect of SB203580 on cytokine production by comparing the treated samples to the vehicle control.

-

By employing these methodologies and understanding the central role of the p38 MAPK pathway, researchers can effectively utilize inhibitors like SB203580 to advance our knowledge of cellular signaling in health and disease.

References

The Role of SB-203580 in Inflammatory Disease Research: An In-Depth Technical Guide

An important clarification: The compound SB-203186 hydrochloride is a potent 5-HT4 receptor antagonist, primarily utilized in neuroscience and cardiovascular research. It is likely that the query intended to investigate SB-203580 , a well-characterized and widely used pyridinyl imidazole inhibitor of p38 mitogen-activated protein kinase (MAPK), which is central to the study of inflammatory processes. This guide will focus on SB-203580.

This technical guide provides a comprehensive overview of SB-203580 for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, its application in various inflammatory disease models, and provides structured data and experimental protocols to facilitate its use in a laboratory setting.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

SB-203580 is a selective, ATP-competitive inhibitor of the p38 MAPK pathway.[1] This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[2][3] Four isoforms of p38 MAPK have been identified (α, β, γ, and δ), with SB-203580 showing selectivity for the p38α and p38β isoforms.[4][5]

The activation of p38 MAPK is a key step in the inflammatory cascade, leading to the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6] SB-203580 exerts its inhibitory effect by binding to the ATP-binding pocket of p38, thereby blocking its catalytic activity and preventing the phosphorylation of downstream targets.[2][3] This ultimately leads to a reduction in the synthesis and release of inflammatory mediators.[1][7] It is important to note that at higher concentrations (>20 µM), SB-203580 may exhibit off-target effects, including the activation of the serine/threonine kinase Raf-1.[2][4]

Applications in Inflammatory Disease Models

SB-203580 has been extensively used as a research tool to investigate the role of the p38 MAPK pathway in a variety of inflammatory conditions.

-

Rheumatoid Arthritis: In animal models of arthritis, SB-203580 has demonstrated therapeutic activity by significantly inhibiting paw inflammation and reducing levels of serum amyloid protein.[8] It also shows disease-modifying activity, as evidenced by improved bone mineral density.[8]

-

Inflammatory Bowel Disease (IBD): Studies using models of experimental colitis, such as trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice, have utilized SB-203580 to explore the complex role of p38 MAPK in gut inflammation.[9] In these models, SB-203580 was shown to decrease the production of IL-12p70 in colon homogenates.[9]

-

Neuroinflammation: SB-203580 is employed in studies of neuroinflammatory conditions. For instance, in lipopolysaccharide (LPS)-induced neuroinflammation models, it has been shown to inhibit the synthesis of pro-inflammatory cytokines like IL-1β and IL-6 in the hypothalamus.[1]

-

Airway Inflammation: In models of allergic airway inflammation, SB-203580 has been shown to inhibit the production of TNF-α in response to an allergen challenge in rats.[10]

Quantitative Data for SB-203580

The following tables summarize key quantitative data for SB-203580, compiled from various studies.

Table 1: In Vitro Inhibitory Concentrations

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| p38α MAPK | Enzyme Assay | 50 nM | |

| p38β2 MAPK | Enzyme Assay | 500 nM | |

| LPS-induced TNF-α production | THP-1 (human monocytic cell line) | 160 nM | [11] |

| IL-2-induced T cell proliferation | CT6 cells | Not specified | [11] |

| 45Ca release (Bone Resorption) | Fetal rat long bone assay | 0.6 µM | [8] |

| Cell Viability | MDA-MB-231 (human breast cancer) | 85.1 µM | [5] |

Table 2: In Vivo Dosage and Efficacy

| Animal Model | Disease Model | Species | Dosage | Route | Efficacy | Reference |

| Arthritis | Collagen-Induced | Mouse | 50 mg/kg | p.o. | Significant inhibition of paw inflammation | [8] |

| Arthritis | Adjuvant-Induced | Rat | 30-60 mg/kg | p.o. | Anti-arthritic activity, improved bone density | [8] |

| Endotoxin Shock | LPS-Induced | Mouse | Not specified | Not specified | Reduced mortality | [8] |

| Endometriosis | Induced Model | Mouse | Not specified | i.p. | Decreased weight and size of lesions | [12] |

| Neuroinflammation | LPS-Induced | Ewe | 400 ng/kg (LPS) | i.v. | Inhibited hypothalamic IL-1β and IL-6 synthesis | [1] |

| Allergic Airway Inflammation | Ovalbumin-Induced | Rat | 10-100 mg/kg | p.o. | Inhibited BAL TNF-α | [10] |

| Cancer-Induced Bone Pain | Cancer Model | Mouse | 15 and 30 mg/kg | i.p. | Inhibited flinching and guarding behaviors | [13] |

Experimental Protocols

The following are generalized protocols for the use of SB-203580 in common experimental settings. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.

In Vitro Protocol: Inhibition of Cytokine Production in Macrophages

This protocol outlines a typical experiment to measure the effect of SB-203580 on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7).[6]

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[14]

-

Preparation of SB-203580: Prepare a stock solution of SB-203580 in DMSO (e.g., 10 mM).[3] For experiments, dilute the stock solution to the desired final concentrations (e.g., 1-10 µM) in cell culture medium.

-

Pre-treatment: Remove the overnight culture medium and replace it with fresh medium containing the desired concentrations of SB-203580 or a vehicle control (DMSO). Incubate for 1-2 hours.[3]

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 50-100 ng/mL to induce an inflammatory response.[6][14]

-

Incubation: Incubate the cells for a specified period (e.g., 4 hours for mRNA analysis or 24 hours for protein analysis in the supernatant).[6]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokine levels.

-

Cell Lysate: Wash the cells with PBS and lyse them to analyze intracellular protein phosphorylation or gene expression.

-

-

Analysis:

In Vivo Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general framework for evaluating the therapeutic efficacy of SB-203580 in a mouse model of rheumatoid arthritis.[8][15]

Methodology:

-

Animal Model: Use susceptible mouse strains such as DBA/1 mice, aged 8-10 weeks.[15]

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify chicken type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Emulsify chicken type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous injection.

-

-

Treatment:

-

Begin treatment with SB-203580 (e.g., 30-60 mg/kg, administered orally) or vehicle control upon the first signs of arthritis (typically around day 24-28).[8]

-

Continue daily administration for the duration of the study (e.g., 10-14 days).

-

-

Disease Assessment:

-

Monitor mice daily for the onset and severity of arthritis.

-

Assign a clinical score to each paw based on the degree of erythema and swelling.

-

Measure paw thickness using calipers.

-

-

Endpoint Analysis:

-

Histology: At the end of the study, collect hind paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Serum Analysis: Collect blood to measure levels of inflammatory cytokines and anti-collagen antibodies.

-

Tissue Homogenates: Prepare homogenates from joint tissue to measure local cytokine levels.

-

Conclusion

SB-203580 remains an invaluable tool for elucidating the role of the p38 MAPK signaling pathway in inflammatory diseases. Its selectivity for p38α/β isoforms allows for targeted investigation of this pathway's contribution to the pathogenesis of conditions such as rheumatoid arthritis, IBD, and neuroinflammation. The data and protocols presented in this guide offer a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of p38 MAPK inhibition in inflammatory disorders.

References

- 1. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. SB203580 | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichotomal role of inhibition of p38 MAPK with SB 203580 in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. chondrex.com [chondrex.com]

The Role of SB-203186 Hydrochloride in Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-203186 hydrochloride is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the role of SB-203186 in modulating cytokine release, with a focus on its mechanism of action, quantitative effects on key cytokines, and detailed experimental protocols for its study. The information presented here is intended to be a valuable resource for researchers and professionals involved in inflammation research and the development of anti-inflammatory therapeutics.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), lipopolysaccharide (LPS), and cellular stress.[1][2] Activation of this pathway leads to the production and release of several pro-inflammatory cytokines, playing a central role in the inflammatory response.

This compound exerts its inhibitory effects by targeting the p38 MAPK enzyme. As a pyridinyl imidazole compound, it acts as an ATP-competitive inhibitor of p38α and p38β isoforms. By binding to the ATP-binding pocket of the kinase, SB-203186 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signal.

The downstream consequences of p38 MAPK inhibition by SB-203186 are significant. Key transcription factors and kinases involved in cytokine synthesis and release are not activated. This leads to a reduction in the transcription and translation of genes encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3]

Quantitative Data on Cytokine Inhibition

While specific quantitative data for this compound is limited in publicly available literature, extensive research has been conducted on the closely related and structurally similar p38 MAPK inhibitors, SB-203580 and SB-202190. The data from these compounds provide a strong indication of the expected efficacy of SB-203186 in inhibiting cytokine release.

Table 1: Inhibitory Effects of p38 MAPK Inhibitors on TNF-α Release

| Cell Type | Stimulus | Inhibitor | Concentration | % Inhibition of TNF-α Release | Reference |

| Human Monocytes | LPS | SK&F 86002 | 5-8 µM (IC50) | 50% | [4] |

| RAW264.7 Macrophages | LPS | SB-203580 | 10 µM | Dramatic Blockade | [1] |

| Mouse Peritoneal Macrophages | LPS | SB-203580 | 10 µM | Dramatic Blockade | [1] |

Table 2: Inhibitory Effects of p38 MAPK Inhibitors on IL-1β Release

| Cell Type | Stimulus | Inhibitor | Concentration | % Inhibition of IL-1β Release | Reference |

| Human Monocytes | LPS | SK&F 86002 | 1-2 µM (IC50) | 50% | [4] |

Table 3: Inhibitory Effects of p38 MAPK Inhibitors on IL-6 Release

| Cell Type | Stimulus | Inhibitor | Concentration | % Inhibition of IL-6 Release | Reference |

| Human Esophageal Epithelial Cells | Acid | SB-203580 | 5 µM | No significant inhibition | [5] |

| RAW264.7 Macrophages | LPS | SB-203580 | 10 µM | Dramatic Blockade | [1] |

| Human Monocyte-Derived Macrophages | LPS | Ajulemic Acid | 3-30 µM | Dose-dependent reduction | [6] |

Note: The inhibitory effects of p38 MAPK inhibitors can be cell-type and stimulus-dependent.

Signaling Pathway Diagrams

To visually represent the mechanism of action of SB-203186, the following diagrams illustrate the p38 MAPK signaling pathway and its role in cytokine production.

Caption: p38 MAPK signaling pathway leading to cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cytokine release.

Protocol 1: Inhibition of LPS-Induced TNF-α and IL-6 Release from THP-1 Macrophages

Objective: To quantify the inhibitory effect of SB-203186 on the release of TNF-α and IL-6 from a human monocytic cell line.

Materials:

-

Human THP-1 monocytic cell line

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α and IL-6 ELISA kits

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

To differentiate monocytes into macrophages, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48 hours.

-

After 48 hours, remove the PMA-containing medium and wash the adherent macrophages twice with PBS. Add fresh RPMI-1640 with 10% FBS and rest the cells for 24 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration is less than 0.1% in all wells.

-

Pre-treat the differentiated THP-1 macrophages with the different concentrations of SB-203186 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 6 hours to induce cytokine production. Include a non-stimulated control and a vehicle-treated, LPS-stimulated control.

-

-

Cytokine Measurement by ELISA:

-

After the 6-hour incubation, collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, add the supernatants to antibody-coated plates, followed by the addition of detection antibody and a substrate solution. Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using recombinant human TNF-α and IL-6 to determine the cytokine concentrations in the samples.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α and IL-6 release for each concentration of SB-203186 compared to the vehicle-treated, LPS-stimulated control.

-

Plot the dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cytokine release).

-

Protocol 2: Human Whole Blood Assay for Cytokine Release Inhibition

Objective: To assess the effect of SB-203186 on cytokine release in a more physiologically relevant ex vivo system.

Materials:

-

Freshly drawn human whole blood from healthy volunteers (using hirudin as an anticoagulant is recommended to avoid interference)

-

RPMI-1640 medium

-

Lipopolysaccharide (LPS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human TNF-α, IL-1β, and IL-6 ELISA kits

Methodology:

-

Blood Collection and Preparation:

-

Collect venous blood from healthy donors into tubes containing an anticoagulant (hirudin is preferred).

-

Use the whole blood within 2 hours of collection.

-

-

Inhibitor Treatment and Stimulation:

-

In a 96-well plate, add 180 µL of whole blood to each well.

-

Add 10 µL of this compound (dissolved in RPMI-1640 from a DMSO stock) at various concentrations. Include a vehicle control.

-

Pre-incubate for 30 minutes at 37°C.

-

Add 10 µL of LPS (final concentration 100 ng/mL) to stimulate cytokine release. Include an unstimulated control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Plasma Separation and Cytokine Measurement:

-

After incubation, centrifuge the 96-well plate at 1500 x g for 10 minutes.

-

Carefully collect the plasma supernatant.

-

Measure the levels of TNF-α, IL-1β, and IL-6 in the plasma using specific ELISA kits as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of SB-203186 and determine the IC50 values.

-

Experimental Workflow Diagrams

Caption: Workflow for THP-1 macrophage cytokine inhibition assay.

Caption: Workflow for human whole blood cytokine release assay.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation. Its ability to potently inhibit the release of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 makes it a compound of significant interest in the development of novel anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further explore the therapeutic potential of p38 MAPK inhibition. While quantitative data for SB-203186 itself is not extensively published, the information available for structurally related compounds strongly supports its efficacy as a potent inhibitor of cytokine release. Further studies are warranted to fully characterize the dose-response relationship of SB-203186 in various cellular and in vivo models of inflammation.

References

- 1. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paper: Polb 001, an Oral p38 MAPK Inhibitor, Reduces Cytokine Release Syndrome (CRS) in a Mouse Model of Immunotherapy-Induced CRS [ash.confex.com]

- 4. Effect of SK&F 86002 on cytokine production by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of human macrophage interleukin-6 by a nonpsychoactive cannabinoid acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Cell Signaling: A Technical Guide to SB-203186 Hydrochloride and the Clarification of a Common Misidentification

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed analysis of SB-203186 hydrochloride, focusing on its well-established mechanism of action as a potent and selective 5-HT4 receptor antagonist. It has come to our attention that this compound is often mistaken for other similarly named "SB" compounds, which are known inhibitors of the p38 MAP kinase signaling pathway. To address this common point of confusion, this document will not only detail the pharmacology of SB-203186 but will also provide a comparative overview of the widely studied p38 MAPK inhibitor, SB-203580. This dual approach will offer a clear and accurate understanding of the distinct effects of these compounds on cellular signaling.

Section 1: this compound - A Selective 5-HT4 Receptor Antagonist

This compound is a highly selective and competitive antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its primary effect on cell signaling is the blockade of the downstream pathways typically initiated by the activation of this G-protein coupled receptor.

Mechanism of Action and Effects on Cell Signaling

The 5-HT4 receptor is a Gs-alpha subunit-coupled GPCR. Activation of this receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). As a competitive antagonist, SB-203186 binds to the 5-HT4 receptor without activating it, thereby preventing serotonin from binding and initiating this signaling cascade. The primary effect of SB-203186 is, therefore, the attenuation or complete blockage of the 5-HT4 receptor-mediated increase in cAMP levels.

The downstream consequences of this action are tissue- and cell-type dependent but are all related to the modulation of the cAMP/PKA pathway. It's also noteworthy that in some cellular contexts, 5-HT4 receptor activation can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway in a manner that is dependent on Src tyrosine kinase but independent of Gs/cAMP/PKA signaling[1][2]. By blocking the initial receptor activation, SB-203186 would also inhibit this non-canonical signaling.

Quantitative Data: Antagonist Potency

The potency of this compound as a 5-HT4 receptor antagonist has been quantified in various biological systems. The pKb value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, is a common measure of its competitive antagonist potency.

| Compound | Target | Tissue/Species | Potency (pKb) | Reference |

| This compound | 5-HT4 Receptor | Rat Oesophagus | 10.9 | |

| This compound | 5-HT4 Receptor | Guinea-Pig Ileum | 9.5 | |

| This compound | 5-HT4 Receptor | Human Colon | 9.0 | |

| SB-203186 | 5-HT4 Receptor | Piglet isolated right atrium | 8.3 | [3] |

| SB-203186 | 5-HT4 Receptor | Human atrial preparations | 8.9 | [4] |

| SB-203186 | 5-HT4 Receptor | Piglet atrial preparations | 8.5 | [4] |

Signaling Pathway Diagram

Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes a method to determine the binding affinity of SB-203186 for the 5-HT4 receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of SB-203186 for the 5-HT4 receptor.

Materials:

-

Receptor Source: Homogenates of guinea-pig striatum or a cell line expressing the human 5-HT4 receptor.

-

Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 receptor ligand (e.g., 10 µM GR113808).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Filtration apparatus, glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of SB-203186.

-

Add a constant concentration of [3H]-GR113808 (e.g., 0.2 nM) to all wells.

-

For non-specific binding wells, add the non-specific binding control.

-

For the competition curve, add serially diluted SB-203186.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SB-203186 concentration.

-

Determine the IC50 value (the concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Section 2: Clarifying the Confusion - SB-203580, a p38 MAPK Inhibitor

The "SB" prefix in many compound names from SmithKline Beecham (now GlaxoSmithKline) has led to confusion between different molecules. SB-203186 is frequently mistaken for SB-203580, a well-characterized inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The cellular effects of these two compounds are fundamentally different.

Mechanism of Action and Effects on Cell Signaling of SB-203580

SB-203580 is a pyridinyl imidazole compound that functions as a selective, ATP-competitive inhibitor of the p38 MAPK alpha (p38α) and beta (p38β) isoforms.[5] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[5]

Activation of the p38 MAPK pathway typically involves a three-tiered kinase cascade:

-

A MAP kinase kinase kinase (MAP3K) is activated by cellular stress or inflammatory cytokines.

-

The MAP3K phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6.

-

MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues, leading to its activation.

Activated p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases (like MAPKAPK-2) and transcription factors (such as ATF-2, MEF2C, and CREB).[6][7] This leads to the regulation of gene expression and cellular processes, including the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

SB-203580 binds to the ATP-binding pocket of p38α and p38β, preventing the phosphorylation of its downstream targets and thereby inhibiting the inflammatory response.[5]

Quantitative Data: Inhibitor Potency of p38 MAPK Inhibitors

The potency of SB-203580 and the related compound SB-202190 is typically measured by their half-maximal inhibitory concentration (IC50).

| Compound | Target | Potency (IC50) | Reference |

| SB-203580 | p38α (SAPK2a) | 50 nM | |

| SB-203580 | p38β2 (SAPK2b) | 500 nM | |

| SB-203580 | p38 MAPK in THP-1 cells | 0.3-0.5 µM | [9] |

| SB-202190 | p38α (SAPK2a) | 50 nM | [10][11][12][13][14] |

| SB-202190 | p38β2 (SAPK2b) | 100 nM | [10][11][12][13][14] |

Signaling Pathway Diagram

Experimental Protocol: In Vitro p38 MAPK Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound like SB-203580 on p38 MAPK.

Objective: To determine the IC50 value of a test compound for p38α MAPK.

Materials:

-

Enzyme: Recombinant active human p38α MAPK.

-

Substrate: A suitable substrate for p38α, such as recombinant ATF-2.

-

Test Compound: SB-203580 (as a positive control) and other test compounds.

-

Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, and BSA.

-

ATP: Adenosine triphosphate.

-

Detection System: A method to quantify substrate phosphorylation, such as an ADP-Glo™ Kinase Assay kit (which measures ADP production) or a phospho-specific antibody for the substrate.

-

Instrumentation: A plate reader capable of luminescence or absorbance detection.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and SB-203580 in the kinase assay buffer. A typical concentration range for SB-203580 would be from 1 nM to 100 µM.

-

Dilute the p38α MAPK enzyme and the ATF-2 substrate to their final working concentrations in the kinase assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well plate, add the serially diluted test compounds, the positive control, or a vehicle control (e.g., DMSO).

-

Add the diluted p38α MAPK enzyme to each well.

-

Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

-

Detection:

-

Stop the reaction and measure the kinase activity using the chosen detection method.

-

For an ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis of the dose-response curve.

-

Conclusion

References

- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Blockade of human and porcine myocardial 5-HT4 receptors by SB 203186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. SB203580 | Cell Signaling Technology [cellsignal.com]

- 7. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

- 12. selleckchem.com [selleckchem.com]

- 13. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 14. rndsystems.com [rndsystems.com]

Unraveling the Identity of SB-203186 Hydrochloride: A Technical Guide to a Potent 5-HT4 Receptor Antagonist

Initial Investigation Note: The request to investigate SB-203186 hydrochloride as a p38 MAP kinase inhibitor has led to a critical finding. Extensive database searches and a review of the scientific literature consistently and unequivocally identify SB-203186 as a potent and selective 5-HT4 receptor antagonist . There is no credible evidence to suggest that SB-203186 is an inhibitor of p38 MAP kinase. The compound's "SB-" prefix, indicating its origin from SmithKline Beecham (now GlaxoSmithKline), is shared with a well-known series of pyridinylimidazole p38 MAPK inhibitors, such as SB-203580 and SB-202190. This shared nomenclature is the likely source of the initial misidentification.

This guide proceeds with a detailed investigation into the discovery and history of this compound in its correct and scientifically validated role as a 5-HT4 receptor antagonist, providing the in-depth technical information requested for researchers, scientists, and drug development professionals.

Discovery and History

This compound emerged from the research and development pipeline of SmithKline Beecham in the mid-1990s. The primary focus of its development was the exploration of selective ligands for the 5-hydroxytryptamine type 4 (5-HT4) receptor. This receptor, a member of the G-protein coupled receptor (GPCR) superfamily, was identified as a promising therapeutic target for gastrointestinal motility disorders and other conditions. The discovery of SB-203186 provided researchers with a powerful pharmacological tool to probe the physiological and pathophysiological roles of the 5-HT4 receptor.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified in various in vitro preparations. The antagonist activity is typically expressed as a pKB value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. Higher pKB values indicate greater antagonist potency.

| Parameter | Species/Tissue | Value | Reference |

| pKB | Rat Oesophagus | 10.9 | |

| pKB | Guinea-pig Ileum | 9.5 | |

| pKB | Human Colon | 9.0 | |

| pKB | Human Atrium | 8.9 | |

| pKB | Piglet Atrium | 8.5 |

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT4 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, 5-hydroxytryptamine (serotonin), but does not activate the receptor. By occupying the binding site, SB-203186 prevents 5-HT from binding and initiating the downstream signaling cascade. This competitive antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is positively coupled to adenylyl cyclase through the Gs alpha subunit of a heterotrimeric G protein. Activation of the receptor by an agonist leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response. SB-203186 blocks the initiation of this cascade by preventing agonist binding.

Key Experimental Protocols

The characterization of this compound as a 5-HT4 receptor antagonist has relied on a variety of in vitro pharmacological assays.

Radioligand Binding Assay

This assay is used to determine the affinity of the compound for the 5-HT4 receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of SB-203186 for the 5-HT4 receptor.

-

Principle: Competition binding assay where SB-203186 competes with a radiolabeled ligand (e.g., [3H]-GR113808, a known 5-HT4 antagonist) for binding to membranes prepared from cells or tissues expressing the 5-HT4 receptor.

-

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing 5-HT4 receptors in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Assay Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of SB-203186.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the SB-203186 concentration. The IC50 (concentration of SB-203186 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays in Isolated Tissues

These assays are used to determine the potency of the antagonist in a functional biological system.

-

Objective: To determine the pKB of SB-203186 against 5-HT-induced responses in isolated tissues.

-

Principle: Measure the ability of SB-203186 to inhibit the physiological response to the agonist 5-HT in a tissue that endogenously expresses 5-HT4 receptors.

-

Example (Rat Oesophagus Relaxation Assay):

-

Tissue Preparation: Isolate the rat oesophagus and mount strips of the muscularis mucosae in an organ bath containing physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Pre-contraction: Contract the tissue with an agent such as carbachol to induce a stable tone.

-

Agonist Response: Generate a cumulative concentration-response curve to 5-HT, which induces relaxation of the pre-contracted tissue.

-

Antagonist Incubation: Wash out the agonist and incubate the tissue with a known concentration of SB-203186 for a defined period.

-

Shift in Agonist Response: Generate a second cumulative concentration-response curve to 5-HT in the presence of SB-203186.

-

Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value (equivalent to the pKB for a competitive antagonist) using the Schild equation.

-

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel compound like SB-203186 as a receptor antagonist.

The Role of p38 MAPK Inhibitors SB203580 and SB202190 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyridinyl imidazole compounds SB203580 and SB202190, potent and selective inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, and their significant roles in cancer research. While the user initially inquired about "SB-203186 hydrochloride," the extensive body of research points to a likely reference to these two widely studied molecules. This guide will delve into their mechanism of action, impact on critical cellular processes such as apoptosis and autophagy, and their effects on cancer cell proliferation and migration. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application in a research setting.

Introduction to p38 MAPK and Its Inhibition in Cancer

The p38 MAPK signaling pathway is a crucial cellular cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] This pathway is integral in regulating a wide array of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[2][3] The role of the p38 MAPK pathway in cancer is complex and often contradictory, acting as either a tumor suppressor or a promoter of tumor progression depending on the cellular context.[4][5]

SB203580 and SB202190 are two of the most widely used small molecule inhibitors to probe the function of the p38 MAPK pathway.[6] They function by competitively binding to the ATP-binding pocket of p38α and p38β isoforms, thereby inhibiting their kinase activity.[7][8] This targeted inhibition allows researchers to dissect the specific roles of p38 MAPK in various cancer models.

Mechanism of Action and Cellular Effects

SB203580 and SB202190 exert their effects by inhibiting the catalytic activity of p38 MAPK, which in turn prevents the phosphorylation of its downstream targets.[1] This blockade of the p38 MAPK cascade can lead to several cellular outcomes in cancer cells:

-

Inhibition of Cell Proliferation: At higher concentrations (e.g., 50 µM), both SB203580 and SB202190 have been shown to significantly prevent the proliferation of cancer cells, such as the human breast cancer cell line MDA-MB-231.[2][9]

-

Reduction of Cell Migration: Even at low, non-cytotoxic doses (e.g., 5 µM), these inhibitors can significantly reduce cancer cell migration, highlighting the critical role of the p38 MAPK pathway in metastasis.[2][3]

-

Induction of Apoptosis and Autophagy: The inhibition of p38 MAPK can influence programmed cell death and cellular recycling pathways. SB202190 has been shown to inhibit endothelial cell apoptosis through the induction of autophagy.[10] However, the interplay is complex, as some studies suggest that the induction of autophagic vacuoles by these compounds may be due to off-target effects.[5]

-

Modulation of Other Signaling Pathways: SB203580 has been observed to activate the ERK and JNK MAPK pathways in primary human hepatocytes, suggesting potential crosstalk between these signaling cascades.[3][11]

Quantitative Data

The following tables summarize the inhibitory concentrations of SB203580 and SB202190 in various cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |

| SB203580 | MDA-MB-231 | Breast Cancer | 85.1 µM | [2][9] |

| SB202190 | MDA-MB-231 | Breast Cancer | 46.6 µM | [2][9] |

| SB202190 | p38α | (Cell-free assay) | 50 nM | [8][12] |

| SB202190 | p38β2 | (Cell-free assay) | 100 nM | [8][12] |

Signaling Pathways

The following diagrams illustrate the p38 MAPK signaling pathway and its interaction with apoptosis and autophagy, indicating the points of inhibition by SB203580 and SB202190.

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB203580/SB202190.

Caption: Crosstalk between p38 MAPK, apoptosis, and autophagy pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of SB203580 and SB202190 on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

96-well plates

-

SB203580 and SB202190 stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of SB203580 and SB202190 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitors or vehicle control.

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

-

After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values can be determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Wound Healing (Scratch) Assay

This assay is employed to evaluate the effect of SB203580 and SB202190 on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

SB203580 and SB202190

-

Mitomycin C (optional, to inhibit cell proliferation)

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[14]

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[14][15]

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the PBS with fresh culture medium containing the desired concentrations of SB203580, SB202190, or vehicle control. If the focus is solely on migration, a proliferation inhibitor like Mitomycin C can be added.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[16]

-

The rate of wound closure can be quantified by measuring the area of the wound at each time point using image analysis software (e.g., ImageJ).

Western Blot Analysis

This technique is used to detect changes in protein expression and phosphorylation levels following treatment with SB203580 and SB202190.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

SB203580 and SB202190

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-p53, anti-cleaved-PARP, anti-LC3B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-